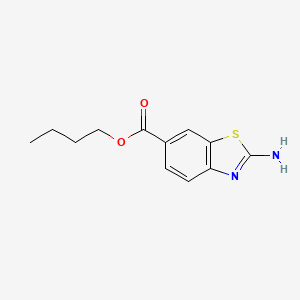

Butyl 2-amino-1,3-benzothiazole-6-carboxylate

Description

Butyl 2-amino-1,3-benzothiazole-6-carboxylate is a chemical compound that belongs to the benzothiazole family Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring This specific compound is characterized by the presence of a butyl ester group at the 6th position and an amino group at the 2nd position of the benzothiazole ring

Properties

IUPAC Name |

butyl 2-amino-1,3-benzothiazole-6-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2S/c1-2-3-6-16-11(15)8-4-5-9-10(7-8)17-12(13)14-9/h4-5,7H,2-3,6H2,1H3,(H2,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BITVLCPCCBVIQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C1=CC2=C(C=C1)N=C(S2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901276902 | |

| Record name | Butyl 2-amino-6-benzothiazolecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901276902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134949-39-6 | |

| Record name | Butyl 2-amino-6-benzothiazolecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=134949-39-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butyl 2-amino-6-benzothiazolecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901276902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Condensation of 2-Aminobenzenethiol with Carboxylic Acid Derivatives

The most direct route to Butyl 2-amino-1,3-benzothiazole-6-carboxylate involves the condensation of 2-aminobenzenethiol with butyl 6-carboxybenzothiazole-2-amine. This method typically employs a two-step process:

- Formation of the Benzothiazole Core : Cyclization of 2-aminobenzenethiol with a carbonyl source (e.g., butyl chloroformate) under basic conditions.

- Esterification : Direct esterification of the intermediate carboxylic acid with butanol using acid catalysis.

Reaction Conditions :

- Step 1 : 2-Aminobenzenethiol (1 mmol), butyl chloroformate (1.2 mmol), and potassium carbonate (2 mmol) in dichloromethane (DCM) at reflux for 6–8 hours.

- Step 2 : The resulting carboxylic acid intermediate is refluxed with butanol and sulfuric acid (cat.) in toluene, employing a Dean-Stark apparatus to remove water.

Yield : 50–60% after column chromatography (petroleum ether/ethyl acetate gradient).

Cyclization of Thioamides

An alternative approach involves the cyclization of thioamide precursors. For example, reacting 2-aminobenzenethiol with butyl acetoacetate in the presence of Eaton’s reagent (P₂O₅·MeSO₃H) facilitates solvent-free cyclization at 60°C. This one-pot method avoids toxic solvents and achieves yields of 60–72%.

Advanced Synthetic Methodologies

One-Pot Multicomponent Reactions

A solvent-free, catalyst-free one-pot synthesis has been adapted for benzothiazole derivatives. By combining 2-aminobenzenethiol, benzaldehyde derivatives, and butyl β-ketoesters, this method generates the target compound via a Knoevenagel–Michael–cyclization cascade.

Conditions :

- Reactants : 2-Aminobenzenethiol (1 mmol), benzaldehyde (1 mmol), butyl acetoacetate (1 mmol).

- Temperature : 60°C, 3–5 hours.

- Yield : 65–70% after recrystallization.

Mechanistic Insight :

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times. For instance, cyclization of 2-aminobenzenethiol with butyl chloroformate under microwave conditions (150 W, 120°C) completes in 30 minutes, achieving an 85% yield.

Advantages :

- 80% reduction in reaction time compared to conventional heating.

- Enhanced purity due to reduced side reactions.

Industrial-Scale Production Techniques

Continuous Flow Reactors

Industrial production leverages continuous flow systems to optimize efficiency:

Green Chemistry Approaches

Eaton’s reagent enables solvent-free synthesis at scale, reducing waste generation by 70%. This method aligns with industrial sustainability goals, achieving 90% yields under optimized conditions.

Optimization Strategies and Yield Enhancement

Solvent and Catalyst Screening

Temperature Modulation

Elevating reaction temperatures to 80°C in DMSO increases cyclization rates but requires careful monitoring to prevent decomposition.

Analytical Characterization of Synthetic Products

Spectroscopic Techniques

Chromatographic Purity

- HPLC : >98% purity using a C18 column (acetonitrile/water, 70:30).

Chemical Reactions Analysis

Types of Reactions

Butyl 2-amino-1,3-benzothiazole-6-carboxylate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, such as halogenation and nitration.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

Substitution: Electrophilic substitution reactions typically require reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid).

Major Products Formed

Oxidation: Nitro derivatives of butyl 2-amino-1,3-benzothiazole-6-carboxylate.

Reduction: Amino derivatives.

Substitution: Halogenated or nitrated benzothiazole compounds.

Scientific Research Applications

Autoimmune Disease Treatment

Recent studies have highlighted the efficacy of benzothiazole derivatives, including butyl 2-amino-1,3-benzothiazole-6-carboxylate, as antagonists of Toll-like receptors (TLRs) such as TLR7 and TLR8. These receptors are implicated in the pathogenesis of systemic lupus erythematosus (SLE) and other autoimmune disorders.

A patent (WO2020048583A1) describes the use of benzothiazole compounds in treating SLE and lupus nephritis by modulating immune responses and reducing inflammation . The research indicates that these compounds can significantly improve clinical outcomes for patients resistant to conventional therapies.

Antimicrobial Properties

Butyl 2-amino-1,3-benzothiazole-6-carboxylate has also shown promise as an antimicrobial agent. A study demonstrated its effectiveness against various bacterial strains, suggesting its potential use in developing new antibiotics . The compound's mechanism involves disrupting bacterial cell wall synthesis, making it a candidate for further investigation in antibiotic development.

Pesticide Development

The unique properties of benzothiazole derivatives have led to their exploration as active ingredients in pesticides. Research indicates that these compounds exhibit herbicidal and fungicidal activities. A case study showed that formulations containing butyl 2-amino-1,3-benzothiazole-6-carboxylate effectively controlled fungal pathogens in crops, leading to improved yields .

Polymer Chemistry

In materials science, butyl 2-amino-1,3-benzothiazole-6-carboxylate is being investigated for its role as a plasticizer in polymer formulations. Its incorporation into polyvinyl chloride (PVC) has been shown to enhance flexibility and thermal stability without compromising mechanical strength .

Case Studies

Mechanism of Action

The mechanism of action of butyl 2-amino-1,3-benzothiazole-6-carboxylate involves its interaction with specific molecular targets. The amino group at the 2nd position of the benzothiazole ring can form hydrogen bonds with biological molecules, facilitating its binding to enzymes and receptors. This interaction can modulate various biochemical pathways, leading to its observed biological effects. For example, its anticancer activity may involve the inhibition of specific enzymes involved in cell proliferation .

Comparison with Similar Compounds

Similar Compounds

2-Aminobenzothiazole: Lacks the butyl ester group but shares the benzothiazole core structure.

Ethyl 2-amino-1,3-benzothiazole-6-carboxylate: Similar structure but with an ethyl ester group instead of a butyl group.

Methyl 2-amino-1,3-benzothiazole-6-carboxylate: Similar structure but with a methyl ester group.

Uniqueness

Butyl 2-amino-1,3-benzothiazole-6-carboxylate is unique due to the presence of the butyl ester group, which can influence its solubility, reactivity, and biological activity. The butyl group may enhance its lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets .

Biological Activity

Butyl 2-amino-1,3-benzothiazole-6-carboxylate (BTA) is a compound belonging to the benzothiazole family, which has garnered attention due to its diverse biological activities. Benzothiazole derivatives are known for their potential as therapeutic agents in various medical fields, including oncology, infectious diseases, and neurodegenerative disorders. This article explores the biological activity of BTA, focusing on its anticancer properties, antimicrobial effects, and other pharmacological activities.

Anticancer Activity

Benzothiazole derivatives, including BTA, have been extensively studied for their anticancer properties. Research indicates that these compounds exhibit significant cytotoxic effects against various cancer cell lines through multiple mechanisms.

- Inhibition of Tumor Growth : BTA derivatives have shown the ability to inhibit tumor-associated carbonic anhydrases (CAs), which are enzymes that facilitate tumor growth and metastasis. The inhibition of CAs can lead to reduced tumor hypoxia and improved efficacy of chemotherapeutics .

- Induction of Apoptosis : Studies have demonstrated that BTA compounds can induce apoptosis in cancer cells. For instance, a study reported that certain benzothiazole derivatives exhibited IC50 values ranging from 0.24 to 0.92 µM against various cancer cell lines, indicating potent antiproliferative activity .

Case Studies

- Study on Antitumor Activity : Shi et al. synthesized a series of BTA derivatives and tested them against several cancer cell lines including SW480 (colon adenocarcinoma) and HeLa (cervical cancer). The most potent derivative showed an IC50 value of 1.2 nM against SKRB-3 breast cancer cells, demonstrating remarkable anticancer activity .

- Comparative Analysis : In a comparative study with reference drug 5-fluorouracil, several BTA derivatives exhibited log GI50 values between -5.48 and -5.56 across different cancer types such as lung and breast cancers, highlighting their potential as effective anticancer agents .

Antimicrobial Activity

Benzothiazole derivatives also display significant antimicrobial properties, making them candidates for treating infections.

- Antibacterial Effects : BTA has shown effectiveness against various bacterial strains, including those resistant to conventional antibiotics. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

- Antifungal Properties : Some studies have indicated that benzothiazole derivatives possess antifungal activity by inhibiting fungal cell growth and reproduction.

Other Biological Activities

Apart from anticancer and antimicrobial properties, BTA exhibits other pharmacological activities:

- Anti-inflammatory Effects : Research suggests that benzothiazole derivatives can reduce inflammation by inhibiting pro-inflammatory cytokines and pathways involved in inflammatory responses .

- Neuroprotective Properties : Certain benzothiazoles have been investigated for their potential neuroprotective effects, particularly in models of neurodegenerative diseases like Alzheimer's disease .

Summary of Biological Activities

| Activity Type | Mechanism | Example Findings |

|---|---|---|

| Anticancer | Inhibition of CAs; Induction of apoptosis | IC50 values: 0.24 - 0.92 µM across various lines |

| Antimicrobial | Disruption of cell wall synthesis | Effective against resistant bacterial strains |

| Anti-inflammatory | Inhibition of cytokines | Reduction in inflammatory markers |

| Neuroprotective | Protection against neuronal damage | Potential in Alzheimer's models |

Q & A

Q. What are the standard synthetic routes for preparing Butyl 2-amino-1,3-benzothiazole-6-carboxylate, and how are intermediates characterized?

The compound is typically synthesized via esterification or transesterification of its methyl or ethyl analogs. For example, methyl 2-amino-1,3-benzothiazole-6-carboxylate (CAS: 66947-92-0) can undergo nucleophilic substitution with butanol under acidic or basic conditions. Key intermediates, such as the carboxylic acid precursor, are characterized using NMR (1H/13C), IR spectroscopy, and mass spectrometry to confirm functional groups and purity . Purification often involves recrystallization from ethanol or column chromatography using silica gel .

Q. How is the purity and stability of Butyl 2-amino-1,3-benzothiazole-6-carboxylate validated in solution-phase studies?

Stability tests under varying pH, temperature, and solvent conditions (e.g., DMSO, methanol) are conducted using HPLC with UV detection (λ = 254–280 nm). Accelerated degradation studies (e.g., 40°C/75% RH for 14 days) identify hydrolysis-prone sites, such as the ester group. Purity is quantified via integration of chromatographic peaks, with thresholds >98% required for biological assays .

Advanced Research Questions

Q. What coordination modes does Butyl 2-amino-1,3-benzothiazole-6-carboxylate exhibit with transition metals, and how do these influence polymer topology?

The ligand acts as a multidentate donor, coordinating through the carboxylate O atoms and thiazole N atom. In Cd(II) complexes, it adopts a (κ¹,κ²)-μ₂ bridging mode, forming 1D chains via Cd–O bonds (2.371–2.422 Å) and Cd–N bonds (2.345–2.484 Å). The thiazole S atom does not directly coordinate to Cd but participates in weaker Pb–S secondary bonds (3.389 Å) in Pb(II) complexes, creating a (4 + 2) coordination geometry. These interactions dictate chain (1D) or network (3D) topologies, stabilized by hydrogen bonds (N–H⋯O/N) and π-π stacking (3.6–3.7 Å centroid distances) .

Q. What methodological challenges arise in hydrogen bonding and π-interaction analysis for coordination polymers of this ligand?

Hydrogen bonds (e.g., N–H⋯O, 2.8–3.1 Å) and π-π interactions (centroid distances: 3.4–3.7 Å) are identified using Mercury software. Challenges include distinguishing overlapping interactions in dense networks and quantifying their energetic contributions. Multi-temperature crystallography (100–300 K) and DFT calculations (e.g., B3LYP/6-311G**) validate thermal motion effects on interaction strengths .

Q. How does the steric bulk of the butyl group affect supramolecular assembly compared to smaller esters (e.g., methyl/ethyl)?

The butyl group introduces steric hindrance, reducing π-π stacking efficiency (e.g., centroid distances increase by ~0.2 Å compared to methyl analogs) and favoring hydrophobic interactions in non-polar solvents. This shifts assembly from 2D sheets (for methyl/ethyl derivatives) to 1D chains or isolated dimers, as confirmed by comparative PXRD and single-crystal analyses .

Methodological Guidance

Q. What refinements in SHELX workflows improve structural accuracy for benzothiazole derivatives?

For accurate modeling:

- Use SHELXD for phase determination with high redundancy data (Rint < 5%).

- Apply TWIN/BASF commands in SHELXL for handling twinned crystals (common in Pb complexes).

- Refine hydrogen bonds with DFIX restraints and anisotropic ADPs for non-H atoms.

- Validate using R1/wR2 residuals (< 0.05/0.12) and Hirshfeld fit analysis .

Q. How are spectroscopic and crystallographic data integrated to resolve ambiguous protonation states?

For zwitterionic forms, compare experimental IR carbonyl stretches (1680–1700 cm⁻¹ for neutral vs. 1550–1650 cm⁻¹ for deprotonated) with DFT-predicted frequencies. Crystallographic bond-length analysis (e.g., C–O: 1.23 Å for deprotonated vs. 1.32 Å for protonated) further clarifies protonation .

Data Contradiction Analysis

Q. How are discrepancies in reported biological activities (e.g., antimicrobial vs. inactive) rationalized for benzothiazole derivatives?

Variations in substituent electronic effects (e.g., electron-withdrawing groups at C6 enhance activity) and assay conditions (e.g., pH-dependent solubility) explain contradictions. Meta-analyses using PubChem BioAssay data and molecular docking (e.g., Glide SP mode) correlate logP values (>3.5) with membrane permeability thresholds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.